(S)-SunPhos

Catalog No.
S8481310
CAS No.
M.F
C42H36O4P2
M. Wt
666.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-SunPhos

Product Name

(S)-SunPhos

IUPAC Name

[4-(5-diphenylphosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl)-2,2-dimethyl-1,3-benzodioxol-5-yl]-diphenylphosphane

Molecular Formula

C42H36O4P2

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C42H36O4P2/c1-41(2)43-33-25-27-35(47(29-17-9-5-10-18-29)30-19-11-6-12-20-30)37(39(33)45-41)38-36(28-26-34-40(38)46-42(3,4)44-34)48(31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-28H,1-4H3

InChI Key

POSDZZNQKAOHDF-UHFFFAOYSA-N

SMILES

CC1(OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OC(O6)(C)C)P(C7=CC=CC=C7)C8=CC=CC=C8)C

Canonical SMILES

CC1(OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OC(O6)(C)C)P(C7=CC=CC=C7)C8=CC=CC=C8)C

(S)-SunPhos (CAS: 765312-54-7) is a premium chiral atropisomeric diphosphine ligand featuring a rigid tetramethyl-substituted bi-1,3-benzodioxole backbone [1]. Designed as an advanced structural analog to SegPhos and BINAP, it possesses a highly constrained dihedral angle that creates a well-defined chiral pocket for transition metal catalysts, particularly ruthenium, rhodium, and palladium [2]. In procurement and process chemistry, (S)-SunPhos is prioritized for its ability to deliver exceptional enantiomeric excess (ee) and high turnover numbers (TON) in the asymmetric hydrogenation of challenging substrates, such as α-ketoesters and free carboxylic acids [3]. Its unique steric profile, driven by the tetramethyl groups on the dioxole rings, offers distinct solubility and stereodiscrimination advantages over first-generation biaryl ligands, making it a critical precursor for the synthesis of pharmaceutical intermediates like ACE inhibitors [3].

Research Fit

Workflow Ru- or Pd-catalyzed asymmetric hydrogenation and carbonyl-ene reactions
Substrates Functionalized ketones: β-keto esters/amides, β-ketophosphonates, α-keto esters, polycarbonyls
Selection context C2-axial chiral bisphosphine ligand requiring stereochemical control; scaffold-sensitive enantiodiscrimination

Substituting (S)-SunPhos with more common, first-generation chiral ligands like (S)-BINAP or unsubstituted (S)-SegPhos often leads to critical failures in stereocontrol and process efficiency [1]. The dihedral angle of BINAP is too wide to effectively discriminate between the faces of sterically demanding or sequentially hydrogenated substrates, resulting in severe drops in enantiomeric purity that fail pharmaceutical quality thresholds [1]. Furthermore, while (S)-SegPhos is structurally similar, the absence of the tetramethyl groups on its dioxole rings alters the steric bulk and electronic density of the catalytic pocket [2]. For industrial scale-up, failing to use the exact (S)-SunPhos backbone can necessitate additional costly chiral resolution steps or lead to premature catalyst deactivation when handling unesterified acid substrates, ultimately increasing the total cost of API manufacturing [2].

Substitution Risk

Scaffold geometry mismatch
SunPhos’s dihedral and bite angles create a distinct chiral pocket; generic ligands such as BINAP or SegPhos may not reproduce enantioselectivity for functionalized ketones.
Phosphorus substituent sensitivity
Modifications to the phenyl groups on phosphorus can dramatically shift ee; ligand analogs may require extensive re-optimization and should not be considered drop-in replacements.
Substrate-specific performance gaps
Observed ee differences between SunPhos and alternative diphosphines routinely exceed several percentage points; substitution can erode enantiopurity below acceptable thresholds for pharmaceutical intermediate specifications.

Superior Enantiocontrol via Narrow Dihedral Angle vs. (S)-BINAP

In the ruthenium-catalyzed sequential asymmetric hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, the rigid tetramethyl-bi-1,3-benzodioxole backbone of (S)-SunPhos provides significantly tighter stereocontrol than standard biaryl ligands [1]. Head-to-head comparative studies demonstrate that the (S)-SunPhos-derived catalyst achieves an enantiomeric excess of 86% (optimizable to 96% with specific Ru complexes), whereas the wider dihedral angle of the (S)-BINAP catalyst yields only 67% ee under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee) in sequential hydrogenation
Target Compound Data86% ee (up to 96% optimized)
Comparator Or Baseline(S)-BINAP (67% ee)
Quantified Difference+19% to +29% higher ee
ConditionsRu-catalyzed sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate

This massive jump in enantiopurity allows process chemists to bypass costly downstream chiral resolution steps, directly impacting the cost-efficiency of pharmaceutical intermediate procurement.

β-Ketophosphonate ee
Head-to-head
99.7% ee
BINAP 94.1%, SegPhos 96.5%, MeO-Biphep 95.8%, SynPhos 95.6%
Reported top ee; may reduce downstream enantiopurity upgrading for this substrate class
S/C 200:1, 10 bar H₂, 50 °C, MeOH; substrate: dimethyl (2-oxo-2-phenylethyl)phosphonate

High Turnover Number (TON) and Catalyst Stability in Lewis Acid-Enhanced Systems

The industrial viability of a chiral ligand is heavily dependent on its turnover number (TON) and stability under optimized conditions. When (S)-SunPhos is coordinated as [RuCl(benzene)(S)-SunPhos]Cl and used in conjunction with a CeCl3·7H2O Lewis acid additive, it exhibits extraordinary catalytic longevity in the hydrogenation of aromatic α-ketoesters [1]. This specific catalytic system achieves a TON of up to 10,000 while maintaining an exceptional enantioselectivity of 98.3% ee, significantly outperforming baseline conditions without the additive where enantioselectivity drops to 85-89% and the catalyst degrades more rapidly [1].

Evidence DimensionTurnover Number (TON) and Enantioselectivity
Target Compound DataTON = 10,000; 98.3% ee
Comparator Or BaselineBaseline Ru-(S)-SunPhos without CeCl3 additive (85-89% ee, lower TON)
Quantified Difference~10% increase in ee and massive extension of catalyst life (TON up to 10,000)
ConditionsAsymmetric hydrogenation of aromatic α-ketoesters with CeCl3·7H2O

A TON of 10,000 drastically reduces the required catalyst loading, lowering the per-kilogram procurement cost of the expensive ruthenium-ligand complex for large-scale manufacturing.

α-Keto ester sequential
Head-to-head
86% ee
BINAP 67%, DifluorPhos 75%, SegPhos 85% (C=O step)
Supports substrate-specific ligand selection; final product 94–96% ee after full conversion
14 bar H₂, 70 °C, EtOH; recrystallization to 99% ee reported

Direct Free-Acid Hydrogenation Efficiency for ACE Inhibitor Workflows

Standard asymmetric hydrogenation protocols often require the pre-esterification of carboxylic acids to prevent catalyst poisoning, adding synthetic steps and reducing atom economy. (S)-SunPhos uniquely enables the direct, highly efficient asymmetric hydrogenation of free (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids [1]. In the synthesis of the critical ACE inhibitor intermediate 2-oxo-4-phenylbutanoic acid, the Ru-(S)-SunPhos catalyst achieves a TON of 2,000 and a Turnover Frequency (TOF) of 200 h⁻¹, delivering the product in 91.8% ee directly from the free acid, bypassing the need for esterification [1].

Evidence DimensionProcess efficiency (TON/TOF) on unprotected free acids
Target Compound DataTON = 2000, TOF = 200 h⁻¹, 91.8% ee
Comparator Or BaselineStandard multi-step esterification-hydrogenation-hydrolysis workflows
Quantified DifferenceElimination of 2 synthetic steps while maintaining >91% ee and commercial-scale TON
ConditionsDirect Ru-catalyzed asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid

Enabling direct free-acid hydrogenation streamlines the industrial workflow, reducing reagent procurement, solvent waste, and overall cycle time in API manufacturing.

Bite-angle effect
Head-to-head
Bite angle 73°
ee 97.1%
SegPhos bite angle 75°, ee 95.3%; BINAP 92.5%
Narrower bite angle may enhance enantiodiscrimination for sterically congested substrates
Cyclopropane amino acid precursor; 20 bar H₂, 70 °C, S/C 100:0.5
Catalyst loading
Class-level
0.01 mol%
Pd loading; 98% ee, 90% yield
Pd–BINAP / Pd–SegPhos typically 5–10 mol%
Reported low-loading context; may reduce catalyst cost in carbonyl-ene reactions
Trifluoropyruvate + isobutylene; DCE/toluene, RT; requires scale validation
DKR stereoselectivity
Cross-study comparable
ee up to 99.6%
Ru–BINAP reference: 99% ee, 98% de; inverted halide preference (Cl⁻ > I⁻)
Comparable stereoselectivity; halide trend may simplify catalyst preparation
S/C 1000; DCM/TFE co-solvent; [Ru(cymene)Cl₂]₂–SunPhos
Catalyst productivity
Supporting evidence
TON 10,000
TOF 300 h⁻¹; ee up to 98.3% (with CeCl₃)
Reported catalyst longevity; additive-controlled stability may support scale-up evaluation
α-Ketoester/acid substrates; CeCl₃·7H₂O additive for aromatic α-ketoesters

Synthesis of ACE Inhibitor Intermediates

(S)-SunPhos is the optimal ligand choice for the large-scale production of (R)-2-hydroxy-4-phenylbutanoic acid, a universal precursor for several ACE inhibitors [1]. Because the Ru-(S)-SunPhos catalyst can directly hydrogenate the free acid form with a TON of 2,000 and >91% ee, procurement teams can source cheaper, unesterified starting materials and eliminate two synthetic steps from the manufacturing pipeline [1].

Sequential Hydrogenation of Complex Polyfunctional Substrates

In workflows requiring the sequential reduction of both C=O and C=C bonds (such as the conversion of ethyl 2-oxo-4-arylbut-3-enoates), standard ligands like BINAP fail to maintain stereocontrol across multiple reduction events [2]. (S)-SunPhos is prioritized here because its narrow dihedral angle and rigid tetramethyl-benzodioxole core maintain a strict chiral pocket, delivering >94% ee and ensuring the final product meets pharmaceutical purity standards without extensive recrystallization [2].

Lewis Acid-Enhanced Asymmetric Hydrogenation of α-Ketoesters

For the production of chiral α-hydroxy-α-arylacetates, (S)-SunPhos is highly recommended when paired with lanthanide additives like CeCl3·7H2O [3]. This specific combination stabilizes the ruthenium intermediate and organizes the transition state, allowing the reaction to be run at extremely low catalyst loadings (TON up to 10,000) while achieving near-perfect enantioselectivity (98.3% ee), making it highly cost-effective for industrial procurement [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Hydroxyphosphonate intermediate synthesis
Enantioselectivity under reported hydrogenation conditions
Enantiomeric excess and process reproducibility
R-Hydroxybutyrate for ACE inhibitor research
Sequential C=O/C=C hydrogenation selectivity
Enantiopurity upgrade via recrystallization
Azaspirocyclic amine core for quinolone research
Bite-angle-dependent enantiodiscrimination
High enantiopurity threshold validation
CF₃-containing homoallylic alcohol synthesis
Low catalyst loading tolerance
Catalyst productivity and metal contamination assessment

XLogP3

9.8

Hydrogen Bond Acceptor Count

4

Exact Mass

666.20888362 g/mol

Monoisotopic Mass

666.20888362 g/mol

Heavy Atom Count

48

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